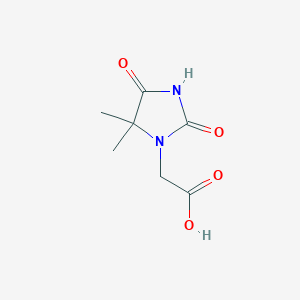

(5,5-Dimethyl-2,4-dioxoimidazolidin-1-YL)-acetic acid

Overview

Description

The compound (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)-acetic acid is not directly discussed in the provided papers. However, the papers do discuss related compounds and their reactivity, which can provide indirect insights into the chemical behavior of similar structures. For instance, the first paper discusses the use of acetic acid in conjunction with 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . This suggests that acetic acid derivatives can participate in photochemical reactions under certain conditions.

Synthesis Analysis

The synthesis of related compounds involves the reaction of acetic acid derivatives with other chemical moieties. In the second paper, a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were synthesized by reacting acetic acid chlorides with various thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin derivatives . This indicates that acetic acid derivatives can be versatile intermediates for the synthesis of a wide range of compounds, potentially including (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)-acetic acid.

Molecular Structure Analysis

While the molecular structure of (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)-acetic acid is not analyzed in the provided papers, the structure-related analysis of similar compounds can be inferred. The antibacterial activity of the synthesized acetic acid derivatives in the second paper was not significantly influenced by the substitution pattern at the phenyl ring, suggesting that the core structure of the acetic acid derivative plays a more crucial role in its biological activity .

Chemical Reactions Analysis

The first paper provides an example of a chemical reaction involving an acetic acid derivative, where acetic acid acts as a superior proton donor in photoinduced reductive transformations . This implies that acetic acid derivatives, including (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)-acetic acid, may also be capable of participating in similar photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)-acetic acid are not directly reported in the papers. However, the antibacterial activity of the acetic acid derivatives synthesized in the second paper suggests that these compounds have significant biological properties, which could be related to their physical and chemical characteristics . The derivatives showed activity generally against Gram-positive bacterial strains, indicating that the acetic acid core may impart important chemical properties that contribute to biological activity.

Scientific Research Applications

Conformational Studies

- Hydantoin-5-acetic acid (a related compound) : It's used in coformers for supramolecular complexes due to its rigid hydrogen-bonding site and a flexible side chain, which can adopt different conformations. This has implications in crystallography and material science (Gerhardt, Tutughamiarso, & Bolte, 2012).

Synthesis of Novel Compounds

- Dipeptide Mimetics : Synthesis of novel dipeptide mimetics with hydantoin moiety, including 5,5-dimethylhydantoin derivatives, has been reported. These have potential applications in the development of new therapeutic agents (Todorov & Naydenova, 2010).

- Phosphorus‐Containing Dipeptide Mimetics : Synthesis of dimethyl (2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-ylamino)-2-oxoethylamino)methylphosphonate, a novel compound, highlights potential applications in pharmaceutical chemistry (Todorov, Aneva, & Naydenova, 2011).

Polymorphism and Crystal Structures

- Polymorphism in 5-Acetic Acid Hydantoin : Investigation of the conformational space of 5-acetic acid hydantoin demonstrates its significance in understanding polymorphism, a crucial aspect in pharmaceuticals and material science (Nogueira et al., 2020).

Synthesis of Heterocycles

- Imidazolyl-, Benzoxazinyl-, and Quinazolinyl-2,4-dioxothiazolidine Derivatives : Synthesis of these compounds indicates their potential application in the development of new drugs with antibacterial and antifungal activities (Youssef et al., 2015).

Reaction Mechanisms and Catalysis

- Methanol Hydrocarboxylation with CO2 and H2 : Research into the synthesis of acetic acid from renewable sources like CO2, using imidazolidin derivatives as catalysts, shows potential for sustainable chemical production (Qian et al., 2016).

Antibacterial Activity

- (2,4-dioxothiazolidin-5-yl/ylidene)acetic Acid Derivatives : Synthesis of these derivatives and their evaluation for antibacterial activity indicates their potential use in developing new antimicrobial agents (Trotsko et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-7(2)5(12)8-6(13)9(7)3-4(10)11/h3H2,1-2H3,(H,10,11)(H,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIADDHHXRYVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622283 | |

| Record name | (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |

CAS RN |

64942-63-8 | |

| Record name | (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)